![molecular formula C11H8FNO2 B6413936 2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261911-47-0](/img/structure/B6413936.png)
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% (2F4H) is an organic compound with a wide range of applications in scientific research. It has a unique chemical structure and a variety of biochemical and physiological effects. This compound has been studied for its potential as a drug, a catalyst, a reagent for synthesis, and a fluorescent probe for imaging.
Scientific Research Applications
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used as a fluorescent probe for imaging, a catalyst for organic reactions, and a reagent for synthesis. It has also been studied for its potential as a drug, as it has been found to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation, as well as by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as to be an effective antioxidant. It has also been found to have neuroprotective effects and to be a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low cost. However, it is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% has potential for use in a variety of applications, including drug discovery, imaging, and synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to identify new potential applications. Other potential future directions include the development of new synthesis methods and the exploration of the potential of 2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% as a drug.
Synthesis Methods
2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95% can be synthesized using a variety of methods. One method is a two-step procedure involving the formation of an intermediate compound, followed by a reaction with a base. In the first step, a reaction between 4-fluoro-2-hydroxybenzaldehyde and ethyl acetoacetate yields an intermediate compound. In the second step, this intermediate compound is reacted with a base, such as potassium carbonate, to yield 2-(4-Fluoro-2-hydroxyphenyl)-4-hydroxypyridine, 95%.
properties
IUPAC Name |
2-(4-fluoro-2-hydroxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-1-2-9(11(15)5-7)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQOKQHDNNGPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692492 |
Source
|
Record name | 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one | |
CAS RN |
1261911-47-0 |
Source
|
Record name | 2-(4-Fluoro-2-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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